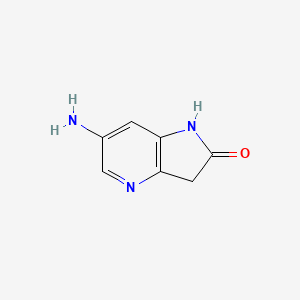
6-Amino-4-aza-2-oxindole
Overview
Description
6-Amino-4-aza-2-oxindole is a chemical compound with the molecular formula C7H7N3O . It is also known as 6-Amino-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one .
Synthesis Analysis
The synthesis of this compound and related compounds has been a subject of research in organic chemistry. Stereoselective synthesis and applications of spirocyclic oxindoles have been analyzed . The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . Another study discusses the distinct approaches for the synthesis of diverse useful oxindole scaffolds .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered benzene ring fused with a five-membered ring containing two nitrogen atoms and one oxygen atom . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .Chemical Reactions Analysis
The chemical reactivity of this compound and its related derivatives has been discussed in several studies . For instance, one study discusses the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .Scientific Research Applications
Structural and Electronic Studies
6-Amino-4-aza-2-oxindole and its derivatives are significant in scientific research due to their promising applications in various fields, including medicine. Studies have focused on understanding the structural and electronic properties of these compounds. For instance, research on 6-chloro-2-oxindole, a related compound, has involved theoretical analyses such as Hirshfeld surface, molecular docking, and spectroscopic studies to examine its potential in medicine, especially in cancer chemotherapy and antitumor activities (Isik & Sagdinc, 2021).
Asymmetric Synthesis and Catalysis
The asymmetric synthesis of 3-amino-2-oxindoles, closely related to this compound, has been developed to generate chiral carbon centers, which are crucial in pharmaceuticals. Techniques such as asymmetric amination have been employed using commercially available catalysts, yielding products with high enantioselectivities, demonstrating the compound's relevance in creating enantiomerically pure substances (Cheng et al., 2009).
Development of Synthetic Methodologies
Significant efforts have been made to develop catalytic enantioselective syntheses for 3,3-disubstituted oxindoles, structures related to this compound, due to their widespread presence in natural products and drugs. These synthetic methodologies aim to enhance the structural diversity and biological activity of these compounds, which is crucial for drug discovery and probe development programs (Cao, Zhou, & Zhou, 2018).
Anticancer Activity
Research on oxindole–indole conjugates, which include structures similar to this compound, has shown potential inhibitory action toward cyclin-dependent kinases (CDKs), a key target in cancer therapy. These studies highlight the compound's role in developing efficient antitumor agents, providing insights into its application in cancer treatment (Al-Warhi et al., 2020).
Spirocyclic Compounds Synthesis
The synthesis of spirocyclic compounds incorporating oxindole frameworks, closely related to this compound, has been explored due to their biological relevance. Such compounds are synthesized through reactions involving azomethine ylides, demonstrating the versatility and potential of this compound derivatives in creating biologically active molecules (Filatov et al., 2017).
Mechanism of Action
Target of Action
6-Amino-4-aza-2-oxindole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole and its derivatives are known to play a significant role in cell biology . They are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been shown to have diverse biological activities and therapeutic possibilities .
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including the chemical environment and the presence of other molecules .
Safety and Hazards
Future Directions
Research on 6-Amino-4-aza-2-oxindole and related compounds continues to be an active field in organic chemistry. Future directions include the development of novel synthetic strategies to form new chemical entities in a stereoselective manner . These studies will be beneficial for discovering novel therapeutic candidate molecules .
Biochemical Analysis
Biochemical Properties
6-Amino-4-aza-2-oxindole plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with flavin-dependent monooxygenases, which are involved in oxidative reactions . These interactions can lead to the modulation of enzyme activity, affecting various metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives, including this compound, can affect the proliferation of cancer cells, microbial activity, and inflammatory responses . These effects are mediated through the compound’s ability to interact with cellular receptors and enzymes, altering their activity and downstream signaling pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain kinases, which play a role in cell proliferation and survival . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Over time, the compound may undergo chemical changes that affect its activity. Studies have indicated that indole derivatives can remain stable under specific conditions, but their activity may diminish over extended periods . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can lead to toxic or adverse effects, including organ damage and metabolic disturbances. Understanding the dosage threshold is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism . The compound’s interaction with enzymes such as monooxygenases and kinases plays a significant role in its metabolic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can influence its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with specific biomolecules and its overall biochemical effects.
properties
IUPAC Name |
6-amino-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-4-1-6-5(9-3-4)2-7(11)10-6/h1,3H,2,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNOHLWTIAMMBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=N2)N)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride](/img/structure/B1378258.png)
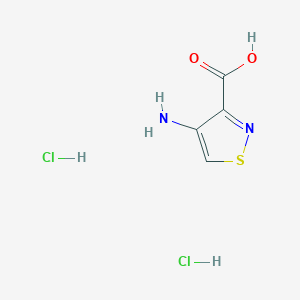

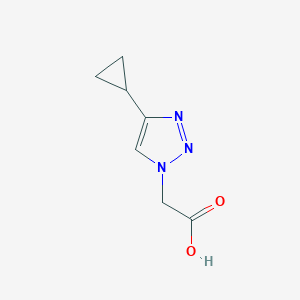
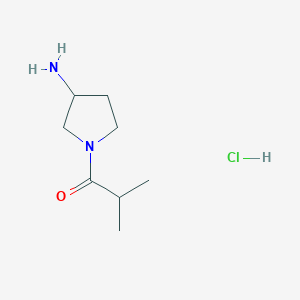
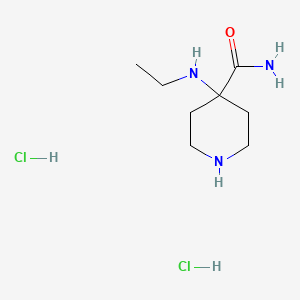
![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1378267.png)
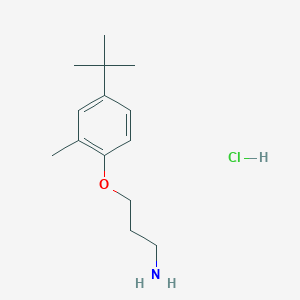
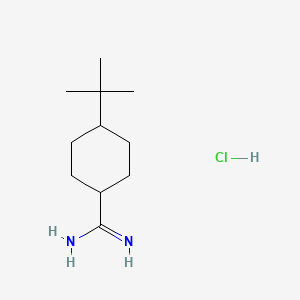
![3-[3-(Methylcarbamoyl)phenyl]propanoic acid](/img/structure/B1378272.png)



